molecular formula C10H8FNO B1438201 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile CAS No. 1094267-29-4

3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile

Cat. No. B1438201
CAS RN: 1094267-29-4
M. Wt: 177.17 g/mol
InChI Key: USLUDEAOTCLSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (3-(4-FP)-2-MOPN) is a compound that has been used in a variety of scientific research applications. It is an organofluorine compound with a unique chemical structure that has made it a useful tool for biochemistry and pharmacology research.

Scientific Research Applications

Organic Synthesis

In organic chemistry, this compound is utilized as a precursor for synthesizing various heterocyclic compounds. Its fluorinated aromatic structure makes it a valuable intermediate for creating molecules with potential biological activity. For instance, it can be used in the synthesis of pyrazoles, which are significant in medicinal chemistry due to their therapeutic properties .

Medicinal Chemistry

“3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile” finds applications in medicinal chemistry for the development of new drugs. Its structure is conducive to creating molecules that can interact with biological systems, potentially leading to the discovery of new pharmaceuticals. It has been used in the synthesis of compounds with PPAR agonist activity, which are relevant in treating metabolic disorders .

Material Science

In material science, this compound can contribute to the development of new polymers with unique properties. For example, it can be incorporated into the backbone of polymers to enhance their thermal stability and chemical resistance, making them suitable for high-performance applications .

Biochemistry

Biochemically, the compound could be involved in enzyme-catalyzed reactions to produce chiral intermediates. These intermediates are crucial for synthesizing biologically active compounds, such as pharmaceuticals, that require specific stereochemistry .

Environmental Science

Environmental science research could explore the degradation of “3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile” to understand its impact on ecosystems. Its breakdown products and their interaction with environmental factors are areas of interest for ensuring safe pharmaceutical and material disposal .

Analytical Chemistry

In analytical chemistry, derivatives of this compound may serve as standards or reagents in chromatographic methods. They can help in the quantification and analysis of complex mixtures, aiding in the quality control of pharmaceuticals and other chemical products .

Agricultural Science

The agricultural sector might investigate the use of this compound in developing new agrochemicals. Its structural framework can be modified to create compounds that protect crops from bacterial diseases, thus improving yield and food security .

Polymer Chemistry

Lastly, in polymer chemistry, “3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile” can be a monomer for crafting advanced polymers. These polymers could exhibit desirable properties such as high durability, resistance to solvents, and thermal stability, which are essential for industrial applications .

Mechanism of Action

    Target of Action

    Many compounds with a fluorophenyl group are known to interact with various receptors in the body, influencing their function . .

    Biochemical Pathways

    Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and viral infections . .

properties

IUPAC Name

3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLUDEAOTCLSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Reactant of Route 6
Reactant of Route 6
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.